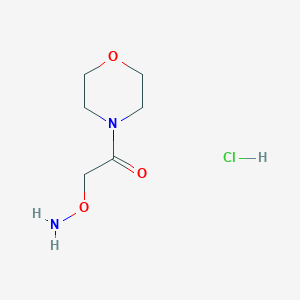

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

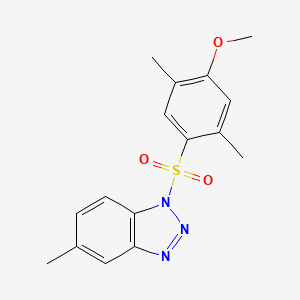

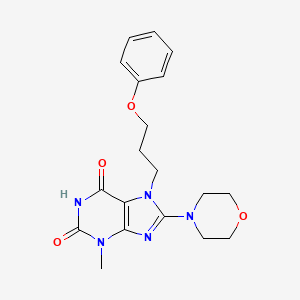

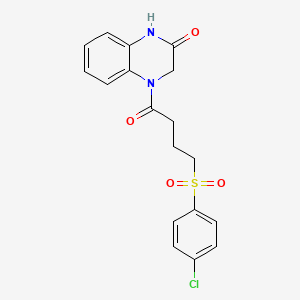

The compound “2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride” likely contains an aminooxy functional group and a morpholino group attached to an ethanone backbone. The presence of these functional groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminooxy and morpholino groups could potentially influence its structure and properties .Chemical Reactions Analysis

The aminooxy group in the compound could potentially undergo reactions with carbonyl compounds to form oximes. The morpholino group might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

GABA Transaminase Inhibition

Aminooxyacetic acid is a GABA transaminase (GABA-T) inhibitor . It induces GABA accumulation in the brain . This can be useful in research related to neurological disorders where GABA levels are a factor.

Inhibition of Cystathionine β Synthase and Cystathionine γ Lyase

Aminooxyacetic acid also inhibits cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) . These enzymes are involved in the transsulfuration pathway, which is important in the metabolism of sulfur-containing amino acids.

Bioconjugation

Aminooxyacetic acid can be used in bioconjugation, a key technique in life sciences for the linkage of two or more molecules . This can create novel hybrid materials having the combined properties of its individual components .

Drug Delivery Systems

The conjugation between two or more (bio)molecules can lead to numerous advantages in targeted drug delivery systems . For example, aminooxyacetic acid has been used to couple two doxorubicin molecules to a functionalized amino acid core and subsequently bioconjugate this drug conjugate with a thiolated antibody .

Seizure Disorders

Aminooxyacetic acid has been shown to inhibit seizures induced by 3-mercaptopropionic acid, strychnine, and pentetrazole in mice . This suggests potential applications in the study and treatment of seizure disorders.

Neurotoxicity Studies

Aminooxyacetic acid exhibits neurotoxicity in the chimney test . This can be useful in studies investigating the effects of neurotoxic compounds.

Wirkmechanismus

Target of Action

The primary target of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is 4-aminobutyrate aminotransferase (GABA-T) . GABA-T is an enzyme that plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride inhibits GABA-T activity, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .

Biochemical Pathways

By inhibiting GABA-T, 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride affects the GABAergic pathway . This leads to an increase in GABA concentration, which can influence various downstream effects, including the modulation of neuronal excitability and the inhibition of nerve transmission .

Pharmacokinetics

The related compound aminooxyacetic acid is known to inhibit aspartate aminotransferase, another plp-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could potentially impact the bioavailability of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride.

Result of Action

The inhibition of GABA-T by 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride leads to an increase in GABA levels in tissues . This can result in various molecular and cellular effects, including the modulation of neuronal excitability, the inhibition of nerve transmission, and potential neuroprotective effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-aminooxy-1-morpholin-4-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYOGLAIIVQRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)